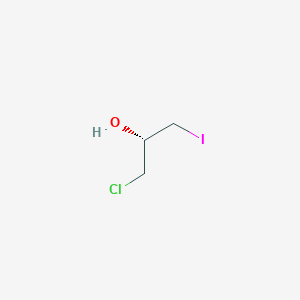

2-Propanol, 1-chloro-3-iodo-, (2S)-

Description

Contextualization of Chiral Haloalcohols as Versatile Building Blocks

Chiral haloalcohols are organic compounds that contain a hydroxyl group and at least one halogen atom attached to a stereogenic center. This structural motif makes them exceptionally versatile intermediates in organic synthesis. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the halogen atom acts as a good leaving group, susceptible to substitution reactions. The presence of these functional groups on a chiral scaffold allows for the construction of complex, stereochemically defined molecules.

The utility of chiral haloalcohols is further enhanced by the differential reactivity of various halogens. For instance, the carbon-iodine bond is generally more reactive and susceptible to cleavage than the carbon-chlorine bond. This hierarchy of reactivity allows for selective transformations at different positions within the same molecule, a feature highly prized in multistep synthetic sequences.

Significance of Stereospecific Halogenated Propanol (B110389) Derivatives in Synthetic Chemistry

The stereospecificity of halogenated propanol derivatives is of paramount importance in the synthesis of biologically active molecules. Many pharmaceuticals, agrochemicals, and natural products owe their specific functions to a precise three-dimensional arrangement of atoms. The use of enantiomerically pure building blocks like stereospecific halogenated propanols ensures that the desired stereoisomer of the target molecule is produced, avoiding the need for costly and often inefficient chiral separation techniques later in the synthesis.

A notable example is the synthesis of β-adrenergic blocking agents, where the biological activity is often confined to a single enantiomer. The kinetic resolution of racemic precursors, such as 1-chloro-3-(1-naphthyloxy)-2-propanol, is a well-established method to obtain the enantiomerically pure intermediates required for the synthesis of drugs like (S)-propranolol. researchgate.net This underscores the critical role of stereochemically defined haloalcohols in medicinal chemistry.

Overview of Academic Research Trajectories for (2S)-1-chloro-3-iodo-2-propanol

While extensive academic literature specifically detailing the synthesis and application of (2S)-1-chloro-3-iodo-2-propanol is not widespread, its commercial availability points to its utility as a specialized chiral building block. sigmaaldrich.comreagentia.eu Research trajectories for such a compound can be inferred from the well-established reactivity of its constituent functional groups—a secondary alcohol, a primary chloride, and a primary iodide.

The primary research interest in a molecule like (2S)-1-chloro-3-iodo-2-propanol lies in its potential for sequential, regioselective, and stereospecific transformations. The greater reactivity of the iodide compared to the chloride allows for selective nucleophilic substitution at the C-3 position. The secondary alcohol at the C-2 stereocenter can direct reactions or be transformed into other functional groups. This trifunctional nature makes it an ideal starting material for the synthesis of complex chiral molecules, potentially in the fields of natural product synthesis and medicinal chemistry.

The synthesis of such a specific chiral molecule likely involves either enzymatic resolution of a racemic precursor or asymmetric synthesis from a prochiral starting material. The principles for these synthetic routes are well-established in the broader context of chiral alcohol and haloalcohol synthesis. researchgate.net

Below are the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | (2S)-1-chloro-3-iodopropan-2-ol | sigmaaldrich.com |

| CAS Number | 862113-07-3 | sigmaaldrich.comreagentia.eu |

| Molecular Formula | C₃H₆ClIO | uni.lu |

| Molecular Weight | 220.44 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

An in-depth exploration of the synthetic methodologies for producing (2S)-1-chloro-3-iodo-2-propanol and its chiral congeners reveals a variety of sophisticated chemical and biochemical strategies. These approaches are pivotal for accessing enantiomerically pure haloalcohols, which serve as crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-chloro-3-iodopropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClIO/c4-1-3(6)2-5/h3,6H,1-2H2/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLXTNMYBPXIB-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CI)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Integrity of 2s 1 Chloro 3 Iodo 2 Propanol

Advanced Methods for Absolute Configuration Determination

The unequivocal assignment of the (S)-configuration at the C2 stereocenter of 1-chloro-3-iodo-2-propanol (B13653662) is fundamental to its chemical identity. Modern analytical chemistry offers several powerful techniques for this purpose, moving beyond classical methods to provide unambiguous stereochemical elucidation.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net This technique is particularly well-suited for determining the absolute configuration of molecules like (2S)-1-chloro-3-iodo-2-propanol, which possess a chiral center and various vibrational modes. nih.gov The VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution. researchgate.net By comparing the experimental VCD spectrum with quantum chemical predictions for the (S)-enantiomer, a definitive assignment can be made. nih.gov This method is advantageous as it reflects the solution-phase conformation and does not require crystallization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR provides information about the connectivity of atoms, advanced NMR techniques using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine absolute configuration. For instance, esterification of the secondary alcohol of (2S)-1-chloro-3-iodo-2-propanol with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would yield a mixture of diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol.

X-ray Crystallography: Should the compound or a suitable derivative be crystallized, single-crystal X-ray diffraction provides the most definitive determination of absolute configuration. By employing anomalous dispersion effects, typically from the heavier iodine or chlorine atoms, the absolute spatial arrangement of the atoms in the crystal lattice can be determined, confirming the (S)-configuration. The absolute configurations of similar iodinated marine natural products have been successfully determined using this method. rsc.org

| Method | Principle | Application to (2S)-1-chloro-3-iodo-2-propanol |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Comparison of experimental spectrum with theoretical calculations for the (S)-enantiomer to confirm absolute configuration in solution. nih.govnih.gov |

| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable NMR signals. | Reaction with a CDA (e.g., Mosher's acid) and subsequent analysis of ¹H or ¹⁹F NMR spectra. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Analysis of a suitable crystal of the compound or a derivative, using anomalous dispersion from halogen atoms to assign absolute stereochemistry. rsc.org |

Conformational Analysis and Intramolecular Interactions

The reactivity and spectroscopic properties of (2S)-1-chloro-3-iodo-2-propanol are heavily influenced by the rotational conformations around its C1-C2 and C2-C3 bonds. The molecule's conformational preference is a balance between steric hindrance and stabilizing intramolecular interactions.

Studies on analogous small halohydrins, such as 1-chloro-2-propanol (B90593) and 2-iodoethanol (B1213209), provide significant insight. researchgate.net The dominant interactions governing the conformational equilibrium are steric repulsion (gauche effect) and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: A key stabilizing factor is the formation of an intramolecular hydrogen bond between the hydroxyl proton and a halogen atom. In (2S)-1-chloro-3-iodo-2-propanol, two such interactions are possible: O-H···Cl and O-H···I. Computational studies on 2-iodoethanol have shown that a hydrogen bond to iodine can be a significantly stabilizing interaction, capable of overcoming steric repulsion and favoring a gauche conformation.

Gauche vs. Anti Conformations: For the C1-C2 bond, the molecule can adopt conformations where the chlorine and hydroxyl groups are either gauche (dihedral angle ~60°) or anti (dihedral angle ~180°). Similarly, for the C2-C3 bond, the hydroxyl and iodo groups can be gauche or anti. Theoretical and spectroscopic analyses of 1-chloro-2-propanol show a strong preference for the gauche conformation due to hyperconjugation, rather than a strong O-H···Cl hydrogen bond. researchgate.net Given the larger size of the iodine atom, significant steric repulsion would be expected. However, the potential for a strong O-H···I hydrogen bond may favor a conformation where these groups are gauche.

The most stable conformer is likely one that minimizes steric clashes while maximizing stabilizing intramolecular hydrogen bonding. A probable low-energy conformation would involve the hydroxyl hydrogen oriented towards the iodine atom.

| Interaction | Description | Expected Influence on Conformation |

| Steric Repulsion | Repulsive forces between bulky substituents (Cl, I, CH₂Cl, CH₂I). | Disfavors gauche conformations, especially between the two largest groups. |

| Intramolecular H-Bond (O-H···I) | Attraction between the hydroxyl proton and the electron-rich iodine atom. | Stabilizes a gauche relationship between the hydroxyl and iodo-methyl groups. |

| Intramolecular H-Bond (O-H···Cl) | Attraction between the hydroxyl proton and the chlorine atom. | Stabilizes a gauche relationship between the hydroxyl and chloro-methyl groups. |

| Hyperconjugation | Stabilizing orbital interactions (e.g., σ(C-H) → σ*(C-X)). | Can favor gauche conformations in halohydrins. researchgate.net |

Stereochemical Stability and Mechanisms of Epimerization

Neighboring Group Participation (Anchimeric Assistance): Halohydrins are known to be precursors to epoxides, particularly under basic conditions. leah4sci.com In a process relevant to epimerization, the hydroxyl group could be deprotonated to form an alkoxide. This alkoxide could then act as an internal nucleophile, displacing either the chloride or iodide via an Sₙ2 reaction to form a transient epoxide intermediate (an oxirane). A subsequent nucleophilic attack on the epoxide by chloride or iodide at the C2 position would proceed with inversion of configuration, leading to the racemic product. Given that iodide is a better leaving group than chloride, the formation of a chloromethyl-substituted epoxide is more probable.

Oxidation-Reduction Pathway: A less common but possible pathway involves oxidation of the secondary alcohol to a prochiral ketone (1-chloro-3-iodo-2-propanone). Subsequent reduction of this ketone would typically lead to a racemic mixture of (S)- and (R)-1-chloro-3-iodo-2-propanol, thus destroying the original stereochemical information. This pathway would require the presence of specific oxidizing and reducing agents.

The stability of the compound is therefore pH-dependent. It is expected to be most stable under neutral or mildly acidic conditions, while basic conditions could promote epimerization via epoxide formation. The lability of halohydrins has been noted, suggesting they can be sensitive to reaction and purification conditions. utep.edu

Chiroptical Properties in the Context of Stereochemical Research

Chiroptical spectroscopy examines the differential interaction of a chiral substance with left and right circularly polarized light. These techniques are non-destructive and highly sensitive to the three-dimensional structure of a molecule, making them invaluable for stereochemical research on compounds like (2S)-1-chloro-3-iodo-2-propanol.

| Spectroscopic Technique | Spectral Region | Information Obtained | Relevance to (2S)-1-chloro-3-iodo-2-propanol |

| Electronic Circular Dichroism (ECD) | UV-Visible (approx. 190-400 nm) | Absolute configuration, electronic transitions. | Provides a characteristic spectral "fingerprint" for the (S)-enantiomer. |

| Vibrational Circular Dichroism (VCD) | Infrared (approx. 4000-600 cm⁻¹) | Absolute configuration and detailed solution-phase conformational analysis. researchgate.netrsc.org | Can confirm the absolute stereochemistry and provide evidence for specific intramolecular hydrogen bonds by analyzing key vibrational bands (e.g., O-H stretch). nih.gov |

| Optical Rotatory Dispersion (ORD) | UV-Visible | Measures the rotation of plane-polarized light as a function of wavelength. | Provides complementary information to ECD and can be used to confirm the enantiomeric identity. |

Reactivity and Mechanistic Studies of 2s 1 Chloro 3 Iodo 2 Propanol

Nucleophilic Substitution Reactions at Halogenated Centers

The presence of two distinct halogen atoms, chlorine and iodine, on the propane (B168953) chain of (2S)-1-chloro-3-iodo-2-propanol, presents an interesting case for studying the regioselectivity and stereospecificity of nucleophilic substitution reactions. The differing electronegativity and leaving group ability of the halogens play a crucial role in determining the reaction outcome.

Stereospecificity and Regioselectivity in Substitution Pathways

Nucleophilic substitution reactions on chiral substrates like (2S)-1-chloro-3-iodo-2-propanol are often stereospecific, meaning the stereochemistry of the product is directly related to the stereochemistry of the reactant. In an SN2 mechanism, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the stereocenter. quimicaorganica.org The attack is exclusively from the backside, leading to the formation of a single stereoisomer. quimicaorganica.org

The regioselectivity of these reactions is governed by several factors, including the nature of the nucleophile, the solvent, and the inherent properties of the carbon-halogen bonds. The carbon-iodine bond is generally weaker and the iodide ion is a better leaving group than the chloride ion. Consequently, nucleophilic attack is expected to occur preferentially at the carbon bearing the iodine atom.

| Reactant | Nucleophile | Expected Major Product | Reaction Type |

| (2S)-1-chloro-3-iodo-2-propanol | Hydroxide ion (OH⁻) | (S)-3-chloro-1,2-epoxypropane | Intramolecular S |

| (2S)-1-chloro-3-iodo-2-propanol | Thiolate (RS⁻) | (R)-1-chloro-3-(alkylthio)-2-propanol | S |

| (2S)-1-chloro-3-iodo-2-propanol | Cyanide (CN⁻) | (R)-4-chloro-3-hydroxybutanenitrile | S |

Role of the Hydroxyl Group in Reaction Mechanisms

The hydroxyl group in (2S)-1-chloro-3-iodo-2-propanol plays a significant role in its reactivity. It can act as an internal nucleophile, particularly under basic conditions. Deprotonation of the hydroxyl group by a base generates a more potent alkoxide nucleophile. youtube.com This intramolecular nucleophile can then attack one of the halogenated carbons, leading to cyclization reactions. youtube.comwikipedia.org

Furthermore, the hydroxyl group can influence the rate and mechanism of substitution reactions at the adjacent carbons through hydrogen bonding or by altering the electronic properties of the molecule.

Cyclization Reactions Leading to Chiral Heterocycles (e.g., Epoxides)

One of the most important reactions of halohydrins, including (2S)-1-chloro-3-iodo-2-propanol, is their conversion to epoxides. This transformation is typically achieved by treatment with a base. wikipedia.org The reaction proceeds via an intramolecular SN2 mechanism, where the deprotonated hydroxyl group acts as the nucleophile and displaces a halide ion. wikipedia.orgorganicchemistrytutor.com

Given the two different halogens in (2S)-1-chloro-3-iodo-2-propanol, the cyclization can, in principle, lead to two different epoxides. However, due to the superior leaving group ability of iodide, the formation of (S)-2-(chloromethyl)oxirane is the expected major product. This stereospecific reaction proceeds with retention of configuration at the C2 carbon because the intramolecular attack occurs at the C3 position.

The synthesis of chiral epoxides is of great interest as they are valuable building blocks in asymmetric synthesis. acs.org Halohydrin dehalogenases are enzymes that can catalyze the reversible dehalogenation of α-halo alcohols to form epoxides, often with high stereoselectivity. acs.org

| Starting Material | Base | Product | Reaction Type |

| (2S)-1-chloro-3-iodo-2-propanol | Sodium Hydroxide | (S)-2-(chloromethyl)oxirane | Intramolecular S |

| (2R)-1-chloro-3-iodo-2-propanol | Potassium Hydroxide | (R)-2-(chloromethyl)oxirane | Intramolecular S |

Elimination Reactions and Unsaturated Derivatives

In addition to substitution and cyclization, (2S)-1-chloro-3-iodo-2-propanol can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. These reactions, often referred to as dehydrohalogenation, result in the formation of unsaturated derivatives. organicmystery.com The ease of dehydrohalogenation often follows the trend of tertiary > secondary > primary alkyl halides. organicmystery.com

Two main mechanisms for elimination are E1 and E2. The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously. libretexts.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate followed by deprotonation. libretexts.org

For (2S)-1-chloro-3-iodo-2-propanol, elimination could potentially lead to the formation of chloro- or iodo-substituted allylic alcohols. The regioselectivity of the elimination would be influenced by the acidity of the β-protons and the stability of the resulting alkene (Zaitsev's rule generally favors the more substituted alkene). libretexts.org Increasing the reaction temperature generally favors elimination over substitution. masterorganicchemistry.com

Rearrangement Processes in Halogenated Propanols

Halogenated propanols can undergo rearrangement reactions, often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com These rearrangements typically involve a 1,2-shift of a hydride, alkyl, or aryl group. masterorganicchemistry.com While less common for simple halohydrins under standard conditions, such rearrangements can occur under specific, often acidic, conditions that promote carbocation formation. wiley-vch.de

For (2S)-1-chloro-3-iodo-2-propanol, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation. This carbocation could potentially rearrange via a hydride shift if a more stable carbocation could be formed, although in this specific structure, a 1,2-hydride shift would still result in a secondary carbocation. Rearrangements in similar systems, like propargylic alcohols, are well-documented and can lead to the formation of α,β-unsaturated carbonyl compounds through what is known as the Meyer-Schuster rearrangement. researchgate.net

Mechanistic Insights into Halohydrin Formation from Alkenes

(2S)-1-chloro-3-iodo-2-propanol can be synthesized from an appropriate alkene precursor through a halohydrin formation reaction. This reaction typically involves the addition of a halogen and a hydroxyl group across the double bond of an alkene. wikipedia.orgfiveable.me The reaction proceeds via an electrophilic addition mechanism.

The first step is the attack of the alkene's π-electrons on the electrophilic halogen (in this case, likely iodine monochloride or a mixture of I₂ and a chloride source), leading to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comjove.com This intermediate is a three-membered ring containing the two carbons of the original double bond and the halogen atom.

In the second step, a nucleophile attacks one of the carbons of the halonium ion, causing the ring to open. jove.com When water is used as the solvent, it acts as the nucleophile, attacking the more substituted carbon of the halonium ion (Markovnikov regioselectivity). leah4sci.combyjus.com This attack occurs from the side opposite to the halonium ion bridge, resulting in an anti-addition of the halogen and the hydroxyl group. wikipedia.orgmasterorganicchemistry.com A final deprotonation step yields the neutral halohydrin. jove.com The formation of a specific enantiomer like (2S)-1-chloro-3-iodo-2-propanol would require the use of a chiral starting material or a stereoselective catalyst.

| Alkene Precursor | Reagents | Intermediate | Product Stereochemistry |

| 1-chloro-3-propene | I₂, H₂O | Cyclic iodonium (B1229267) ion | anti-addition |

| 3-iodo-1-propene | Cl₂, H₂O | Cyclic chloronium ion | anti-addition |

Applications of 2s 1 Chloro 3 Iodo 2 Propanol As a Chiral Building Block in Complex Chemical Synthesis

Precursor for Enantiomerically Pure Epoxides and Their Derivatives

One of the most significant applications of (2S)-1-chloro-3-iodo-2-propanol is its role as a precursor to enantiomerically pure epoxides, particularly (S)-epichlorohydrin and its derivatives. The intramolecular Williamson ether synthesis, a base-mediated ring closure, is the key transformation. In this reaction, the more reactive iodide at the C-3 position is typically displaced by the alkoxide formed from the C-2 hydroxyl group, leading to the formation of the epoxide ring.

This transformation is highly efficient and stereospecific, preserving the chiral integrity of the starting material. The resulting chiral epoxides are themselves powerful intermediates, susceptible to ring-opening reactions with a wide array of nucleophiles, providing access to a diverse range of 1,2-difunctionalized chiral compounds. researchgate.nettandfonline.com

Table 1: Transformation of (2S)-1-chloro-3-iodo-2-propanol to Chiral Epoxides

| Starting Material | Reagents | Product | Key Features |

| (2S)-1-chloro-3-iodo-2-propanol | Base (e.g., NaOH, KOH) | (S)-Epichlorohydrin | High yield, stereospecific, intramolecular Williamson ether synthesis |

| (S)-Epichlorohydrin | Various Nucleophiles (e.g., R-OH, R-NH2, R-SH) | Chiral 1-chloro-3-substituted-2-propanols | Regioselective ring-opening |

The utility of this methodology is underscored by its application in the synthesis of various biologically active molecules and their intermediates. The regio- and stereoselective nature of the epoxide ring-opening allows for precise control over the final product's stereochemistry. tandfonline.com

Intermediate in the Synthesis of Chiral Pharmaceutical Intermediates

The chiral epoxides derived from (2S)-1-chloro-3-iodo-2-propanol are crucial intermediates in the pharmaceutical industry. researchgate.netgoogle.com A prominent example is the synthesis of β-adrenergic blocking agents (β-blockers), a class of drugs used to manage cardiovascular diseases. researchgate.netresearchgate.net The synthesis of (S)-propranolol, a well-known β-blocker, can be achieved using (S)-epichlorohydrin derived from the title compound. researchgate.net The synthesis involves the reaction of 1-naphthol (B170400) with (S)-epichlorohydrin, followed by the introduction of the isopropylamine (B41738) side chain.

Furthermore, the versatility of this chiral building block extends to the synthesis of intermediates for antiviral drugs. For instance, (R)-glycidol, which can be synthesized from related chiral C3 synthons, is a key precursor for the anti-viral agent cidofovir. rsc.org The ability to generate such valuable pharmaceutical intermediates with high enantiomeric purity highlights the importance of (2S)-1-chloro-3-iodo-2-propanol in medicinal chemistry. epo.orgsciencenet.cn

Construction of Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. snnu.edu.cn (2S)-1-chloro-3-iodo-2-propanol serves as a valuable starting material for the construction of these crucial molecules. The chiral backbone of the propanol (B110389) can be elaborated into more complex structures that can coordinate with metal centers or act as organocatalysts themselves.

For example, the epoxide derived from (2S)-1-chloro-3-iodo-2-propanol can be opened with various amines to generate chiral amino alcohols. These amino alcohols are precursors to a wide range of ligands, including those used in transition metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation. sfu.caacs.org The synthesis of chiral N,O-ligands from these precursors allows for the fine-tuning of the steric and electronic properties of the catalyst, leading to high enantioselectivities in various transformations. sfu.ca The development of such catalysts is essential for the efficient and environmentally friendly production of enantiomerically pure compounds. snnu.edu.cn

Utility in the Synthesis of Natural Products and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. sci-hub.seoapen.org Chiral building blocks like (2S)-1-chloro-3-iodo-2-propanol play a pivotal role in these complex synthetic endeavors. sciencenet.cn The defined stereochemistry and multiple functionalities of this compound allow for its incorporation into larger, more intricate molecular architectures with precise control over the stereochemical outcome.

Its application can be found in the synthesis of various natural products and their analogues that possess interesting biological activities. researchgate.net The ability to introduce a chiral C3 unit with differentiated termini is particularly advantageous in building polyketide and other natural product backbones. The selective manipulation of the chloro and iodo groups allows for stepwise elaboration of the carbon chain, a key strategy in convergent synthetic approaches. acs.org

Diversification Strategies for Advanced Functional Materials Precursors

Beyond its applications in pharmaceuticals and catalysis, (2S)-1-chloro-3-iodo-2-propanol is also finding use in the development of precursors for advanced functional materials. The introduction of chirality into polymers and other materials can lead to unique properties, such as chiroptical responses and the ability to form helical superstructures.

The chiral epoxides derived from (2S)-1-chloro-3-iodo-2-propanol can be used as monomers in polymerization reactions to create chiral polymers. These polymers can have applications in areas such as chiral chromatography, enantioselective sensing, and nonlinear optics. The ability to precisely control the stereochemistry of the polymer backbone is crucial for achieving the desired material properties. Furthermore, the functional groups present in the building block can be further modified to introduce other desired functionalities into the final material, opening up possibilities for the creation of a wide range of novel materials with tailored properties. researchgate.net

Computational and Theoretical Investigations of 2s 1 Chloro 3 Iodo 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure and predicting the reactivity of (2S)-1-chloro-3-iodo-2-propanol. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine key electronic properties.

Detailed analyses of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For (2S)-1-chloro-3-iodo-2-propanol, the electron-withdrawing effects of the chlorine and iodine atoms, as well as the hydroxyl group, significantly influence the electron distribution and orbital energies.

Electrostatic potential maps can visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. In (2S)-1-chloro-3-iodo-2-propanol, the electronegative halogen and oxygen atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and alkyl groups would exhibit positive potential. This information is vital for predicting how the molecule will interact with other reagents.

Furthermore, these calculations can predict reaction pathways and transition states for various chemical transformations. For instance, in nucleophilic substitution reactions, theoretical calculations can help determine whether an S(_N)1 or S(_N)2 mechanism is more favorable by calculating the energies of the intermediates and transition states. Given the secondary nature of the alcohol and the presence of good leaving groups (iodide being better than chloride), both mechanisms could be plausible under different conditions.

Table 1: Predicted Electronic Properties of (2S)-1-chloro-3-iodo-2-propanol from Quantum Chemical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Relatively high due to lone pairs on iodine and oxygen | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low due to antibonding orbitals of C-Cl and C-I bonds | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability |

| Dipole Moment | Non-zero, significant magnitude | Influences solubility and intermolecular interactions |

| Atomic Charges | Negative charges on Cl, I, O; Positive charges on C2, H(O) | Predicts sites for electrostatic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed picture of molecular motions and interactions over time.

For (2S)-1-chloro-3-iodo-2-propanol, MD simulations can explore its conformational landscape. The molecule possesses several rotatable bonds, leading to a variety of possible conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the halogen atoms. Theoretical studies on similar molecules like 1-chloro-2-propanol (B90593) have shown a preference for gauche conformations due to such intramolecular hydrogen bonding. researchgate.net

MD simulations can also be used to study the behavior of (2S)-1-chloro-3-iodo-2-propanol in different solvent environments. For example, simulations in water can reveal the structure of the solvation shell around the molecule and the nature of hydrogen bonding between the solute and solvent molecules. This is crucial for understanding its solubility and reactivity in aqueous solutions. Studies on related molecules like 2-propanol in water have shown that at low concentrations, the alcohol molecules are individually hydrated, while at higher concentrations, they tend to form clusters. nih.gov

The interactions of (2S)-1-chloro-3-iodo-2-propanol with other molecules, such as enzymes or reactants, can also be investigated using MD simulations. These simulations can provide insights into the binding modes and interaction energies, which are essential for understanding its biological activity or role as a synthetic intermediate.

Table 2: Potential Conformational and Interaction Data from Molecular Dynamics Simulations

| Aspect Investigated | Potential Findings |

| Conformational Preferences | Identification of low-energy conformers, potentially stabilized by intramolecular hydrogen bonds between the -OH group and a halogen atom. |

| Solvation in Water | Characterization of the hydration shell and hydrogen bonding network with water molecules. |

| Behavior in Non-polar Solvents | Tendency for aggregation or specific intermolecular arrangements. |

| Interaction with a Model Enzyme Active Site | Prediction of preferred binding orientations and key intermolecular contacts (e.g., hydrogen bonds, halogen bonds). |

Prediction of Spectroscopic Data for Structural Elucidation and Verification

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the structural elucidation and verification of newly synthesized compounds like (2S)-1-chloro-3-iodo-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict H and C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the predicted spectrum with the experimental one, the proposed structure can be confirmed. For (2S)-1-chloro-3-iodo-2-propanol, the calculations would need to accurately account for the effects of the electronegative halogens and the hydroxyl group on the chemical shifts of the neighboring protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using harmonic frequency analysis. The predicted spectrum would show characteristic peaks for the O-H stretch, C-H stretches, and C-O, C-Cl, and C-I stretching vibrations. Comparing the computed spectrum with an experimental one can help in assigning the observed vibrational bands.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pathways. For (2S)-1-chloro-3-iodo-2-propanol, characteristic fragments would be expected from the loss of Cl, I, H(_2)O, or combinations thereof.

Table 3: Predicted Spectroscopic Data for (2S)-1-chloro-3-iodo-2-propanol

| Spectroscopic Technique | Predicted Key Features |

| H NMR | Distinct signals for the CH, CH(_2)Cl, and CH(_2)I protons, with chemical shifts influenced by the adjacent electronegative atoms and the hydroxyl group. A signal for the hydroxyl proton would also be present. |

| C NMR | Three distinct signals for the three carbon atoms, with the carbon bearing the hydroxyl group (C2) being the most deshielded. |

| IR Spectroscopy | A broad absorption band around 3200-3600 cm (O-H stretch), absorptions in the 2850-3000 cm region (C-H stretch), and characteristic absorptions for C-O, C-Cl, and C-I stretches in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M) at m/z corresponding to the molecular weight. Fragment ions corresponding to the loss of I, Cl, and other neutral fragments. |

Mechanistic Modeling of Asymmetric Transformations and Enzyme-Substrate Interactions

Computational modeling plays a crucial role in understanding the mechanisms of asymmetric transformations and enzyme-catalyzed reactions involving chiral molecules like (2S)-1-chloro-3-iodo-2-propanol.

Asymmetric Synthesis: This compound can be a product or a substrate in asymmetric synthesis. For instance, its formation via the reduction of a corresponding ketone can be modeled to understand the origin of stereoselectivity. Docking studies and MD simulations can be used to model the interaction of the substrate with a chiral catalyst or a biocatalyst, such as a reductase enzyme. nih.gov These models can reveal the preferred binding orientation of the substrate in the active site, which leads to the formation of the (S)-enantiomer.

Enzyme-Substrate Interactions: (2S)-1-chloro-3-iodo-2-propanol can serve as a substrate for enzymes like haloalcohol dehalogenases. These enzymes catalyze the intramolecular displacement of a halide by the vicinal hydroxyl group to form an epoxide. nih.gov Computational methods, such as docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the binding of (2S)-1-chloro-3-iodo-2-propanol to the enzyme's active site.

These models can identify the key amino acid residues involved in substrate binding and catalysis. For example, they can show how the enzyme positions the substrate for nucleophilic attack of the hydroxyl group on the carbon bearing the halogen. By calculating the energy profile of the reaction within the enzyme active site, researchers can gain a detailed understanding of the catalytic mechanism and the factors contributing to the enzyme's efficiency and stereoselectivity.

Table 4: Insights from Mechanistic Modeling of (2S)-1-chloro-3-iodo-2-propanol

| Modeling Application | Potential Insights |

| Asymmetric Reduction of a Precursor Ketone | Identification of the transition state leading to the (S)-alcohol, explaining the stereochemical outcome. |

| Docking with Haloalcohol Dehalogenase | Determination of the binding pose of (2S)-1-chloro-3-iodo-2-propanol in the active site and identification of key enzyme-substrate interactions. |

| QM/MM Simulation of Dehalogenation | Elucidation of the reaction mechanism, including the role of catalytic residues in facilitating the epoxide formation. |

| Rational Enzyme Engineering | Prediction of mutations that could enhance the enzyme's activity or alter its substrate specificity for (2S)-1-chloro-3-iodo-2-propanol. |

Advanced Analytical Methodologies for Research and Development of 2s 1 Chloro 3 Iodo 2 Propanol

Chromatographic Techniques for Enantiomeric Purity and Separation (e.g., Chiral HPLC, GC)

The accurate determination of enantiomeric purity is critical for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for separating enantiomers and quantifying the enantiomeric excess (ee) of (2S)-1-chloro-3-iodo-2-propanol.

Chiral HPLC methods often employ Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. nih.gov For instance, amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on a silica (B1680970) support is a popular choice for separating various chiral molecules. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, which have different energies and thus different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing selectivity and resolution. chromatographyonline.commdpi.com

Chiral GC is another valuable technique, especially for volatile compounds or those that can be derivatized to increase volatility. gcms.cz Capillary columns coated with derivatized cyclodextrins are commonly used as CSPs in chiral GC. gcms.czunige.ch The enantiomers of (2S)-1-chloro-3-iodo-2-propanol could be separated on such a column, likely after derivatization of the hydroxyl group to enhance volatility and improve peak shape. The determination of enantiomeric excess for similar haloalcohols has been successfully achieved with ee values greater than 95%. google.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution | The (2R)- enantiomer would elute at a different retention time than the (2S)- enantiomer. |

Table 2: Illustrative Chiral GC Parameters for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex CB (permethylated β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Analyte Form | Acetylated derivative of the propanol (B110389) |

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Once separated, the definitive structural elucidation of (2S)-1-chloro-3-iodo-2-propanol requires high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable in this regard. pearson.compearson.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For C₃H₆ClIO, the expected monoisotopic mass can be calculated with high precision. This technique helps to confirm the molecular formula and rule out other potential structures. uni.lu

Two-dimensional (2D) NMR spectroscopy provides further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, helping to establish the connectivity of the propane (B168953) backbone, for instance, the coupling between the proton on C2 and the protons on C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals for each of the CH, CH₂, and CHOH groups.

While a standard 1D ¹H NMR spectrum of the related 1-chloro-2-propanol (B90593) shows characteristic signals for the methyl, methine, and methylene (B1212753) protons chemicalbook.com, 2D NMR would be essential to definitively assign the structure of the more complex 1-chloro-3-iodo-2-propanol (B13653662).

Table 3: Predicted Spectroscopic Data for (2S)-1-chloro-3-iodo-2-propanol

| Technique | Expected Data |

|---|---|

| HRMS (ESI+) | Calculated m/z for [C₃H₆ClIO + H]⁺: 220.9225, Found: [Value would be experimentally determined to within a few ppm] |

| ¹³C NMR | Three distinct signals corresponding to the -CH₂Cl, -CHOH, and -CH₂I carbons. |

| ¹H NMR | Complex multiplet patterns for the five non-exchangeable protons on the propane chain. |

Application of X-ray Crystallography for Derivative Characterization and Absolute Configuration

While chromatographic and spectroscopic methods can establish the relative structure and enantiomeric purity, X-ray crystallography provides the ultimate proof of the absolute configuration of a chiral molecule. weizmann.ac.il Determining the crystal structure of (2S)-1-chloro-3-iodo-2-propanol itself might be challenging if it is a liquid or does not readily form high-quality crystals.

In such cases, a common strategy is to synthesize a solid derivative of the molecule. For example, the hydroxyl group can be reacted with a heavy-atom-containing carboxylic acid (like p-bromobenzoic acid) to form a crystalline ester. The presence of the heavy bromine atom facilitates the determination of the absolute configuration using anomalous dispersion effects. By analyzing the diffraction pattern of this single crystal, the precise three-dimensional arrangement of all atoms in the molecule can be determined, unequivocally confirming the (S) configuration at the C2 stereocenter. doubtnut.comvedantu.com This method serves as the gold standard for assigning absolute stereochemistry. scsco.org.in

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

Optimizing the synthesis of (2S)-1-chloro-3-iodo-2-propanol requires a thorough understanding of the reaction kinetics, mechanism, and the potential formation of intermediates or byproducts. In situ (in the reaction mixture) monitoring techniques are invaluable for this purpose, providing real-time data without the need for sampling and quenching.

FT-IR (Fourier-Transform Infrared) Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, the disappearance of reactant vibrational bands and the appearance of product bands can be tracked over time. For example, the consumption of an alkene precursor would be seen by the decrease of the C=C stretching vibration.

Raman Spectroscopy: This technique is complementary to FT-IR and is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It can also monitor changes in key functional groups.

Process NMR: For reactions in solution, a flow-through NMR tube or a specialized probe can be used to acquire NMR spectra at regular intervals. This allows for the quantification of reactants, products, and any observable intermediates, providing detailed kinetic profiles. For example, the formation of a halonium intermediate in the synthesis could potentially be detected. harvard.edu

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (2S)-1-chloro-3-iodo-2-propanol | C₃H₆ClIO |

| 1-Chloro-2-propanol | C₃H₇ClO |

| p-Bromobenzoic acid | C₇H₅BrO₂ |

| Isopropanol | C₃H₈O |

| Ethanol | C₂H₆O |

| Hexane | C₆H₁₄ |

| Helium | He |

Future Research Directions and Unexplored Avenues in Chiral Halogenated Propanol Chemistry

Development of Novel Highly Enantioselective Synthetic Routes

The synthesis of enantiomerically pure chiral halohydrins, such as (2S)-1-chloro-3-iodo-2-propanol, remains a critical area of research. While existing methods have shown success, the pursuit of more efficient, selective, and sustainable synthetic routes is a primary objective.

Future research will likely focus on the development of novel catalytic systems. This includes the design of new chiral ligands for transition-metal-catalyzed asymmetric transfer hydrogenation of the corresponding α-haloketones. unipd.it The exploration of innovative chiral phase-transfer catalysts also presents a promising avenue for the highly enantioselective alkylation of sulfenate anions, which can be precursors to chiral thiiranes. acs.org

Furthermore, the application of biocatalysis is expected to expand. The use of stereocomplementary enzymes, such as alcohol dehydrogenases (ADHs) from organisms like Lactobacillus brevis and Rhodococcus ruber, has already demonstrated the potential to produce both enantiomers of halohydrins with high conversion and enantiomeric excess. researchgate.net Future work will likely involve the discovery and engineering of novel enzymes with enhanced stability, activity, and enantioselectivity for the synthesis of specific target molecules like (2S)-1-chloro-3-iodo-2-propanol. acs.org The enantioselective reduction of α-haloacetophenones using microorganisms like Rhodotorula glutinis and Geotrichum candidum also provides a powerful tool for accessing both (R)- and (S)-halohydrins with excellent yields and enantiomeric excesses. arkat-usa.org

A key challenge in these synthetic approaches is the development of methods that offer high atom economy and minimize waste, aligning with the principles of green chemistry. colab.ws

Expanding the Scope of Applications in Emerging Synthetic Fields

The unique structural features of (2S)-1-chloro-3-iodo-2-propanol, with its distinct halogen atoms and a chiral center, make it a valuable synthon for a variety of chemical transformations. Future research will focus on expanding its applications in emerging synthetic fields.

One significant area of exploration is the use of this compound in the synthesis of complex natural products and pharmaceuticals. unipd.itnih.gov Its ability to be converted into chiral epoxides with controlled stereochemistry opens up a wide range of further synthetic applications. unipd.it These epoxides can then be transformed into various functional groups, including aminoalcohols, azidoalcohols, and hydroxynitriles. unipd.it

The application of hypervalent iodine reagents in organic synthesis is a rapidly growing field, and (2S)-1-chloro-3-iodo-2-propanol could serve as a precursor for novel chiral hypervalent iodine compounds. acs.orgrsc.org These reagents are known for their use in a variety of oxidative functionalizations. acs.org The development of chiral hypervalent iodine catalysts for enantioselective reactions is a particularly important recent achievement. acs.org

Furthermore, the unique reactivity of the carbon-iodine bond allows for selective functionalization, making this compound a valuable tool in cross-coupling reactions and the introduction of iodine-containing moieties into complex molecules.

Exploration of Bio-Inspired and Environmentally Benign Transformations

The increasing demand for sustainable chemical processes is driving research towards bio-inspired and environmentally benign transformations. colab.ws In the context of (2S)-1-chloro-3-iodo-2-propanol, this involves exploring enzymatic and whole-cell biocatalytic systems for its synthesis and subsequent transformations.

Bio-inspired catalysis, such as the use of vitamin B12-based systems for radical reactions, offers a novel approach for the activation and functionalization of strained rings like oxetanes. acs.org Similar principles could be applied to develop new transformations involving chiral halohydrins.

The use of greener solvents, such as alcohols and deep eutectic solvents (DESs), is another key aspect of environmentally benign synthesis. researchgate.netwiley-vch.de Research into conducting enzymatic reductions of carbonyl precursors to chiral halohydrins in DESs has shown promising results, leading to higher productivities and selectivities. researchgate.net

Cascade reactions, where multiple synthetic steps are performed in a single pot, are also gaining prominence. unipd.it Developing biocatalytic cascades for the synthesis of optically active β-halohydrins from simple starting materials would represent a significant step towards more sustainable and efficient chemical manufacturing. unipd.it

Advanced Functionalization Strategies for Novel Chemical Entities

The presence of two different halogen atoms (chlorine and iodine) and a hydroxyl group in (2S)-1-chloro-3-iodo-2-propanol provides a rich platform for developing advanced functionalization strategies to create novel chemical entities.

Future research will likely focus on the selective and sequential manipulation of these functional groups. The significant difference in the reactivity of the C-Cl and C-I bonds allows for regioselective substitutions and cross-coupling reactions. This enables the introduction of a wide variety of substituents at specific positions, leading to a diverse library of new chiral molecules.

The development of new methods for the stereocontrolled introduction of carbon-halogen bonds is an active area of research. nih.gov These methods could be applied to (2S)-1-chloro-3-iodo-2-propanol to further diversify its structure.

Furthermore, the hydroxyl group can be derivatized or used as a directing group to influence the stereochemical outcome of subsequent reactions. The interplay between the chiral center and the functional groups will be a key area of investigation for designing novel and complex molecular architectures.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (2S)-1-chloro-3-iodo-2-propanol?

- Methodological Answer : Enantioselective synthesis can be achieved via nucleophilic substitution using chiral catalysts or auxiliaries. For example, kinetic resolution or asymmetric catalysis (e.g., Sharpless-type conditions) may control stereochemistry at the C2 position. Chiral starting materials, such as (S)-epichlorohydrin, could serve as precursors, with iodine introduced via halogen exchange under controlled conditions. Chiral HPLC or polarimetry should validate enantiomeric excess (≥99%) .

Q. Which spectroscopic techniques are critical for structural confirmation of (2S)-1-chloro-3-iodo-2-propanol?

- Methodological Answer :

- NMR : Use - and -NMR with DEPT-135 to identify CH, CH, and CH groups. - HSQC and HMBC correlations resolve connectivity between Cl, I, and the hydroxyl group.

- IR : Confirm hydroxyl (3200–3600 cm) and C-I/C-Cl stretches (500–800 cm) .

- Mass Spectrometry : Electron ionization (EI) at 70 eV detects molecular ion clusters (M for / isotopes) and fragmentation patterns .

Q. How is the stereochemical configuration of the C2 center verified experimentally?

- Methodological Answer : Polarimetry measures optical rotation ([α]) and compares it to literature values for (S)-configured analogs. Chiral stationary-phase HPLC (e.g., Chiralpak® IC column) with a hexane/isopropanol mobile phase separates enantiomers. X-ray crystallography provides definitive proof if single crystals are obtainable .

Advanced Research Questions

Q. What computational approaches predict solvent effects on the stability of (2S)-1-chloro-3-iodo-2-propanol?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G(d,p)) model solvation energies in polar (water) vs. nonpolar (toluene) solvents. Implicit solvent models (e.g., SMD) estimate Gibbs free energy differences. Compare computed -NMR shifts (via GIAO method) with experimental data to validate solvent interactions .

Q. How can contradictory NMR data between experimental and theoretical results be resolved?

- Methodological Answer : Discrepancies often arise from solvent, temperature, or conformational flexibility. Re-run NMR in deuterated solvents (e.g., DMSO-d) at controlled temps (25°C). Use dynamic NMR (DNMR) to assess rotational barriers. Cross-validate with ab initio molecular dynamics (AIMD) simulations to account for solvent-induced conformational changes .

Q. What mechanistic insights explain the stereoselectivity of halogenation reactions in similar chiral propanols?

- Methodological Answer : Investigate via Eyring analysis to determine activation parameters (ΔH, ΔS). Isotope labeling (e.g., in hydroxyl group) tracks retention/inversion pathways. Stereochemical outcomes may follow SN (backside attack) or SN (racemization) mechanisms, depending on leaving group ability (I vs. Cl) and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.